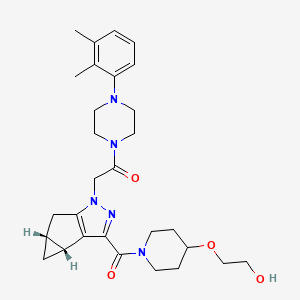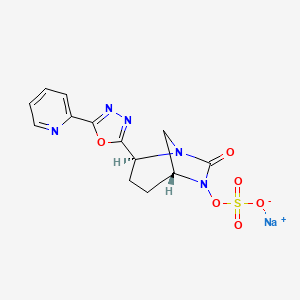
Antibacterial agent 45
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 45 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 45 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antibacterial activity. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature and pressure settings to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions: Antibacterial agent 45 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: Halogenation and nitration are common substitution reactions that modify the compound’s functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine under controlled temperatures.
Major Products:
科学研究应用
Antibacterial agent 45 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in microbiological studies to understand bacterial resistance and develop new antibacterial strategies.
Medicine: this compound is being investigated for its potential use in treating infections caused by multi-drug-resistant bacteria.
Industry: It is used in the development of antibacterial coatings and materials to prevent bacterial contamination.
作用机制
The mechanism of action of antibacterial agent 45 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the formation of peptidoglycan, a critical component of the bacterial cell wall. By disrupting this process, the compound effectively kills the bacteria or inhibits their growth. Additionally, it may interfere with bacterial DNA replication and protein synthesis, further enhancing its antibacterial efficacy.
相似化合物的比较
Penicillin: Like antibacterial agent 45, penicillin targets bacterial cell wall synthesis but has a different chemical structure.
Ciprofloxacin: This compound inhibits bacterial DNA gyrase, a different target compared to this compound.
Vancomycin: Another cell wall synthesis inhibitor, but with a distinct mechanism and structure.
Uniqueness: this compound stands out due to its broad-spectrum activity and effectiveness against drug-resistant strains. Its unique chemical structure allows it to bypass common resistance mechanisms, making it a valuable addition to the arsenal of antibacterial agents.
属性
分子式 |
C13H12N5NaO6S |
|---|---|
分子量 |
389.32 g/mol |
IUPAC 名称 |
sodium;[(2S,5R)-7-oxo-2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C13H13N5O6S.Na/c19-13-17-7-8(18(13)24-25(20,21)22)4-5-10(17)12-16-15-11(23-12)9-3-1-2-6-14-9;/h1-3,6,8,10H,4-5,7H2,(H,20,21,22);/q;+1/p-1/t8-,10+;/m1./s1 |
InChI 键 |
NKQDLXAOKNWSFE-SCYNACPDSA-M |
手性 SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=N4.[Na+] |
规范 SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=N4.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


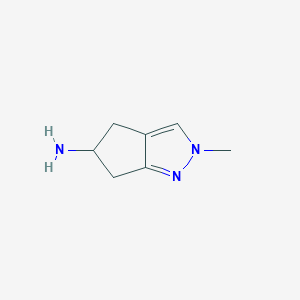
![6-Chloro-5-iodo-2-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13915152.png)
![(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13915158.png)
![2-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13915162.png)
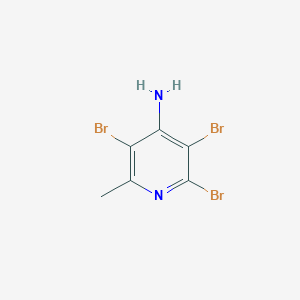
![O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)
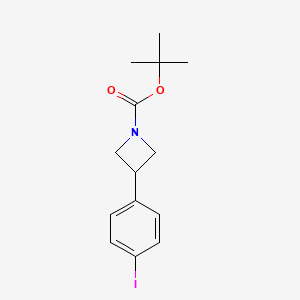

![2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13915204.png)
![Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13915208.png)
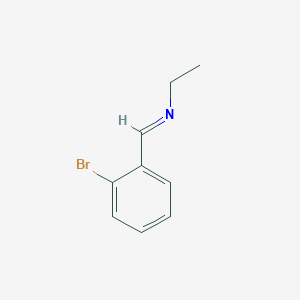
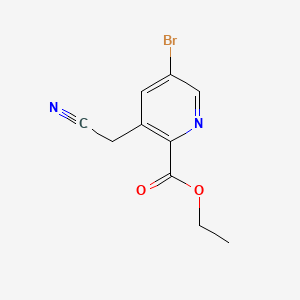
![cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride](/img/structure/B13915224.png)
